molecular formula C9H4BrClN2O2 B1343797 6-Bromo-4-chloro-3-nitroquinoline CAS No. 723281-72-9

6-Bromo-4-chloro-3-nitroquinoline

Cat. No.: B1343797
CAS No.: 723281-72-9
M. Wt: 287.5 g/mol
InChI Key: KHKPVEMMXJCWGP-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-3-nitroquinoline is a heterocyclic aromatic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a quinoline backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-3-nitroquinoline typically involves the halogenation of quinoline derivatives. One common method includes the reaction of 6-Bromo-3-nitroquinolin-4-ol with N,N-diisopropylethylamine in acetonitrile under a nitrogen atmosphere. The reaction mass is cooled to 0-5°C, and phosphorus oxychloride is added dropwise. The mixture is then heated to 70-75°C for 2-3 hours. After completion, the reaction mass is cooled and added to an ice-water mixture containing sodium chloride. The resulting compound is filtered and washed with ice-cold water .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chloro-3-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium carbonate, and dimethylformamide.

    Reduction: Hydrogen gas, palladium on carbon, and ethanol.

    Coupling: Boronic acids, palladium catalysts, and bases like potassium phosphate.

Major Products:

    Substitution: Derivatives with various functional groups replacing the nitro group.

    Reduction: 6-Bromo-4-chloro-3-aminoquinoline.

    Coupling: Biaryl derivatives with extended conjugation.

Scientific Research Applications

6-Bromo-4-chloro-3-nitroquinoline has significant applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-3-nitroquinoline involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit voltage-gated sodium channels, particularly Nav1.7, which are crucial in pain signaling pathways. The inhibition of these channels can lead to reduced pain perception and has potential therapeutic applications in pain management .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-4-chloro-3-nitroquinoline is unique due to the presence of both bromine and chlorine atoms along with a nitro group on the quinoline backbone. This combination of functional groups provides distinct reactivity patterns and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

6-bromo-4-chloro-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12-7)13(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKPVEMMXJCWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621172
Record name 6-Bromo-4-chloro-3-nitroquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723281-72-9
Record name 6-Bromo-4-chloro-3-nitroquinoline
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloro-3-nitroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-chloro-3-nitroquinoline
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Synthesis routes and methods I

Procedure details

6-Bromo-3-nitro-quinolin-4-ol (Fluorochem Ltd., Derbyshire, UK, 10 g, 37.2 mmol) was added to POCl3 (70 ml). The RM was stirred at 120° C. for 17 h. Then the RM was cooled with an ice-bath, before being slowly dropped onto ice-water. The precipitate was filtered and washed with cold water. The residue was dissolved in DCM, washed with brine, dried over Na2SO4, filtered and evaporated to give the title compound as a beige solid (HPLC tR 3.64 min (Method A))
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Bromo-3-nitroquinolin-4-ol (Compound of step 2, 20 g, 74.3 mmol) and POCl3 (150 mL, 1613 mmol) were stirred for 45 minutes at 120° C. The mixture was cooled to RT and poured slowly into ice-water. The precipitate was filtered, washed with ice-cold water, and dissolved in CH2Cl2. The organic layer was washed with cold brine, and was dried over Na2SO4. The solvent was evaporated to dryness to obtain the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

20 g (74.3 mmol) of 6-bromo-3-nitro-quinolin-4-ol (Example 1b) in 150 ml (1.63 mol) of POCl3 are stirred for 45 min at 120° C. The mixture is cooled to rt and poured slowly into ice-water. The precipitate is filtered off, washed with ice-cold water, and dissolved in CH2Cl2. The organic phase is washed with cold brine, and the aqueous phase is discarded. After drying over MgSO4, the organic solvent is evaporated to dryness to provide the title compound. 1H NMR (CDCl3): δ 9.20/s (1H), 8.54/d (1H), 8.04/d (1H), 7.96/dd (1H); analytical HPLC: tret=4.32 min (Grad 1).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 6-Bromo-4-chloro-3-nitroquinoline in pharmaceutical chemistry?

A1: this compound is a crucial building block in synthesizing various drug candidates, particularly those targeting the PI3K/mTOR pathway. [, ] This pathway plays a vital role in regulating cell growth and survival, making it a key target for cancer therapy. This compound serves as a versatile intermediate for attaching different chemical groups, allowing researchers to explore a wide range of structural variations and optimize the desired biological activity.

Q2: Can you describe the synthetic route for incorporating this compound into more complex molecules, like PI3K/mTOR inhibitors?

A2: One study outlines the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile (compound 7), a vital intermediate for certain PI3K/mTOR inhibitors, utilizing this compound. [] The process involves reacting it with 2-(4-aminophenyl)-2-methylpropanenitrile (compound 6) through a nucleophilic aromatic substitution reaction. This reaction replaces the chlorine atom in this compound with the amine group of compound 6, forming the desired product. [] This strategy exemplifies how this compound acts as a scaffold for building more elaborate molecules with potential therapeutic applications.

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